molecular formula C17H20N2O3S B5872677 2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide

2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide

Cat. No.: B5872677
M. Wt: 332.4 g/mol
InChI Key: QSAPXQMTCOFSEW-UHFFFAOYSA-N
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Description

2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide is a complex organic compound with the molecular formula C25H28N2O3S It is characterized by its unique structure, which includes a sulfonyl group attached to an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multiple steps, starting with the preparation of the aniline derivative. The process includes:

    Nitration: The initial step involves the nitration of toluene to produce nitrotoluene.

    Reduction: The nitrotoluene is then reduced to produce the corresponding aniline derivative.

    Sulfonylation: The aniline derivative undergoes sulfonylation using a sulfonyl chloride to introduce the sulfonyl group.

    Acetylation: Finally, the sulfonylated aniline derivative is acetylated to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(2-methoxy-phenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide
  • N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

Uniqueness

2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide is unique due to its specific structural features, such as the presence of both dimethyl and sulfonyl groups. These features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various applications in scientific research.

Properties

IUPAC Name

2-(2,3-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12-7-9-15(10-8-12)23(21,22)19(11-17(18)20)16-6-4-5-13(2)14(16)3/h4-10H,11H2,1-3H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAPXQMTCOFSEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N)C2=CC=CC(=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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